J 113863 was originally developed by researchers studying the role of chemokines in inflammatory diseases. It falls under the category of chemical compounds known as quaternary ammonium compounds. Its chemical structure allows it to effectively block the CCR1 receptor, thereby inhibiting the action of its ligands, such as CCL3 (chemokine ligand 3) and CCL5 (chemokine ligand 5) .
The synthesis of J 113863 involves several chemical reactions that yield the final product with high purity. While specific proprietary methods may not be publicly disclosed, general synthetic pathways typically include:
Detailed synthetic routes are often proprietary, but studies have demonstrated effective methods yielding significant quantities of J 113863 for research purposes .
The molecular formula of J 113863 is CHClNO, and its structure can be described as follows:
The compound's molecular weight is approximately 360.87 g/mol, and it possesses distinct physicochemical properties that influence its pharmacokinetics .
J 113863 primarily functions through its interaction with CCR1. The following are notable aspects of its chemical reactions:
The mechanism by which J 113863 exerts its effects involves several key processes:
J 113863 exhibits several physical and chemical properties relevant to its function:
These properties influence both its pharmacokinetics and pharmacodynamics .
J 113863 has several applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3